

H-Thr-OBzl.HCl: A Technical Guide to its Synthesis and Background

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Compound of Interest

Compound Name: *H-Thr-Obzl.HCl*

Cat. No.: *B153591*

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Introduction

L-Threonine benzyl ester hydrochloride, commonly abbreviated as **H-Thr-OBzl.HCl**, is a protected amino acid derivative crucial in the field of peptide synthesis and drug development. Its primary role is to serve as a key building block, where the carboxylic acid group of threonine is masked as a benzyl ester. This protection strategy is fundamental in preventing unwanted side reactions during the formation of peptide bonds. The hydrochloride salt form enhances the compound's stability and handling characteristics. This technical guide provides an in-depth overview of the discovery, synthesis, and chemical properties of **H-Thr-OBzl.HCl**, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Historical Context and Discovery

The specific discovery of **H-Thr-OBzl.HCl** is not documented as a singular breakthrough event but is rather intrinsically linked to the evolution of peptide chemistry in the mid-20th century. The development of solid-phase and solution-phase peptide synthesis necessitated the creation of a toolbox of protecting groups for the various functional moieties of amino acids. The benzyl group, introduced for carboxyl protection, proved advantageous due to its stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation—a mild deprotection method that preserves the integrity of the growing peptide chain. The preparation of amino acid benzyl esters as their hydrochloride or p-toluenesulfonate salts became a common practice to improve their crystallinity, stability, and ease of handling.^[1] Therefore, the "discovery" of **H-Thr-OBzl.HCl** can be best understood as a logical and

necessary development within the broader context of advancing the science of creating synthetic peptides.

Physicochemical and Quantitative Data

H-Thr-OBzl.HCl is a white to off-white crystalline solid.[2] Its key chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ ClNO ₃	[3]
Molecular Weight	245.70 g/mol	[2][4]
CAS Number	33645-24-8	[5]
Appearance	White to Almost white powder to crystal	[2]
Purity	>98.0% (HPLC)	[2]
Melting Point	128.0 to 132.0 °C	
Optical Activity	[α] ²⁰ D = -10.0 to -12.0 deg (c=1, EtOH)	
Storage Temperature	2-8°C under inert gas (Nitrogen or Argon)	[6]

Synthesis of H-Thr-OBzl.HCl

The synthesis of **H-Thr-OBzl.HCl** is typically achieved through the esterification of L-threonine with benzyl alcohol in the presence of an acid catalyst. Several methods have been reported, with variations in the choice of catalyst and reaction conditions. A common and effective method involves the use of thionyl chloride (SOCl₂), which acts as both a catalyst and a dehydrating agent.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is adapted from established methods for the synthesis of amino acid benzyl esters.

Materials:

- L-Threonine
- Benzyl alcohol (anhydrous)
- Thionyl chloride (SOCl_2)
- Diisopropyl ether or diethyl ether (anhydrous)
- Reaction vessel (round-bottom flask) equipped with a magnetic stirrer and a reflux condenser
- Drying tube (e.g., with calcium chloride)
- Ice bath

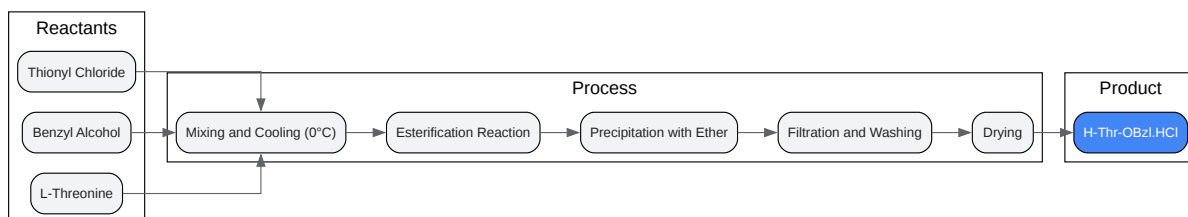
Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, suspend L-threonine (1 equivalent) in anhydrous benzyl alcohol (5-10 equivalents). The flask should be equipped with a magnetic stir bar.
- **Cooling:** Cool the suspension to 0°C in an ice bath with continuous stirring.
- **Addition of Thionyl Chloride:** Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the cooled suspension over a period of 30-60 minutes. This reaction is exothermic and generates HCl gas, so it must be performed in a well-ventilated fume hood. The addition of SOCl_2 initially forms the amino acid hydrochloride and then facilitates the esterification.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a specified temperature (e.g., $40\text{--}60^\circ\text{C}$) for a period of 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

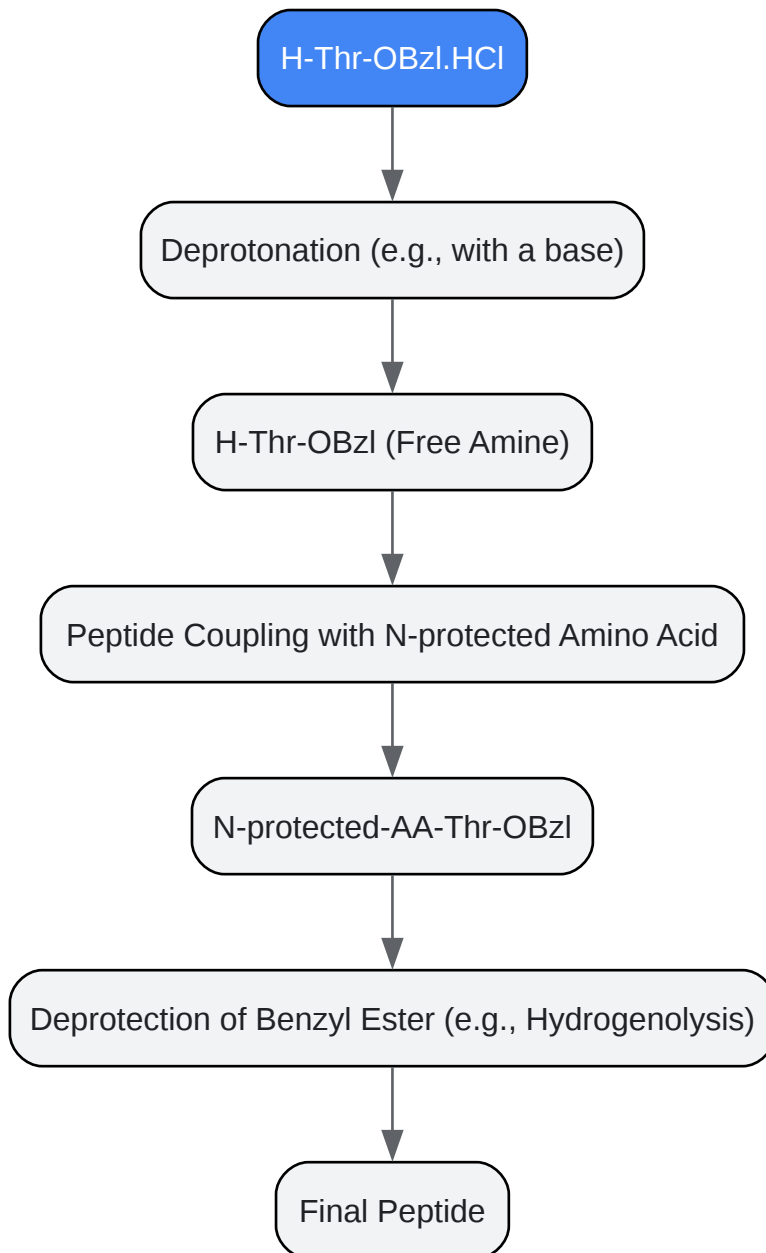
- **Precipitation:** Upon completion of the reaction, cool the mixture to room temperature. Add the reaction mixture to a larger volume of a cold, anhydrous non-polar solvent such as diisopropyl ether or diethyl ether with vigorous stirring to precipitate the product.
- **Isolation and Purification:** Collect the precipitated white solid by vacuum filtration. Wash the solid with several portions of the non-polar solvent to remove excess benzyl alcohol and other impurities.
- **Drying:** Dry the resulting white crystalline solid, **H-Thr-OBzl.HCl**, under vacuum to obtain the final product.

The following diagram illustrates the general workflow for the synthesis of **H-Thr-OBzl.HCl**.

Synthesis Workflow for H-Thr-OBzl.HCl



Role of H-Thr-OBzl.HCl in Peptide Synthesis



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